molecular formula C18H18ClN3O B4942376 N-allyl-2-(4-methoxyphenyl)-4-quinazolinamine hydrochloride

N-allyl-2-(4-methoxyphenyl)-4-quinazolinamine hydrochloride

Cat. No. B4942376
M. Wt: 327.8 g/mol
InChI Key: HJYFNYRWXFDENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(4-methoxyphenyl)-4-quinazolinamine hydrochloride, also known as AM-0902, is a chemical compound that has been studied for its potential use in treating various medical conditions. This compound belongs to the class of quinazoline derivatives and has been found to have several biological activities.

Mechanism of Action

The mechanism of action of N-allyl-2-(4-methoxyphenyl)-4-quinazolinamine hydrochloride involves the inhibition of various enzymes and proteins involved in inflammation and pain. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been found to reduce the growth of cancer cells in vitro and in vivo. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-2-(4-methoxyphenyl)-4-quinazolinamine hydrochloride in lab experiments include its anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have low toxicity in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of N-allyl-2-(4-methoxyphenyl)-4-quinazolinamine hydrochloride. One direction is the development of more potent and selective analogs of this compound. Another direction is the study of the potential use of this compound in treating other medical conditions such as autoimmune diseases and cardiovascular diseases. Finally, the study of the mechanism of action of this compound and its interaction with other proteins and enzymes involved in inflammation and pain could lead to the development of new drugs for these conditions.

Synthesis Methods

The synthesis of N-allyl-2-(4-methoxyphenyl)-4-quinazolinamine hydrochloride involves several steps. The first step is the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The second step involves the reaction of 4-methoxychalcone with anthranilic acid to form 2-(4-methoxyphenyl)quinazolin-4(3H)-one. The final step involves the reaction of 2-(4-methoxyphenyl)quinazolin-4(3H)-one with allyl bromide and potassium carbonate to form this compound.

Scientific Research Applications

N-allyl-2-(4-methoxyphenyl)-4-quinazolinamine hydrochloride has been studied for its potential use in treating various medical conditions. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-prop-2-enylquinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O.ClH/c1-3-12-19-18-15-6-4-5-7-16(15)20-17(21-18)13-8-10-14(22-2)11-9-13;/h3-11H,1,12H2,2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYFNYRWXFDENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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